molecular formula C14H22N2 B14198948 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- CAS No. 834917-67-8

1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)-

Cat. No.: B14198948
CAS No.: 834917-67-8
M. Wt: 218.34 g/mol
InChI Key: FTAQCJUQTAEZTC-ZIAGYGMSSA-N
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Description

1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- is a chiral diamine compound It is characterized by the presence of a cyclohexane ring substituted with two amino groups at the 1 and 2 positions, one of which is further substituted with a methyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which is subjected to nitration to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.

    Substitution: The amino groups are then selectively substituted with methyl and phenylmethyl groups using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.

Major Products

    Oxidation: Imines or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.

    Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to selectively bind to specific biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Cyclohexanediamine, N,N-dimethyl-, (1R,2R)-
  • 1,2-Cyclohexanediamine, N,N-diethyl-, (1R,2R)-
  • 1,2-Cyclohexanediamine, N-methyl-N-(phenylethyl)-, (1R,2R)-

Uniqueness

1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- is unique due to the presence of both a methyl group and a phenylmethyl group on the amino nitrogen atoms. This structural feature imparts distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and catalysis. Its ability to form stable complexes with metal ions and its selective binding to biological targets further distinguish it from other similar compounds.

Properties

CAS No.

834917-67-8

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

(1R,2R)-2-N-benzyl-2-N-methylcyclohexane-1,2-diamine

InChI

InChI=1S/C14H22N2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-4,7-8,13-14H,5-6,9-11,15H2,1H3/t13-,14-/m1/s1

InChI Key

FTAQCJUQTAEZTC-ZIAGYGMSSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCCC[C@H]2N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCCC2N

Origin of Product

United States

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